molecular formula C21H27N5O3 B6582523 4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 946213-73-6

4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B6582523
CAS No.: 946213-73-6
M. Wt: 397.5 g/mol
InChI Key: OKUPTKGXLHGOKN-UHFFFAOYSA-N
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Description

4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a potent, ATP-competitive, and dual-specificity inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase pathways. This compound exhibits high affinity for key components of the PI3K signaling cascade, including PI3Kα, and also directly inhibits the serine/threonine kinase mTOR, a critical downstream effector. The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a frequent event in a wide array of human cancers, making it a prime target for therapeutic intervention. By concurrently inhibiting both PI3K and mTOR, this small molecule effectively blocks the aberrant signaling that drives tumorigenesis, inducing cell cycle arrest and apoptosis in susceptible cancer cell lines. Its primary research value lies in its utility as a chemical probe to dissect the complex biology of the PI3K/mTOR network, to study mechanisms of oncogenic transformation, and to investigate potential resistance mechanisms to pathway inhibition. Preclinical studies have explored its efficacy in various cancer models, providing a rationale for its use in developing and evaluating novel anti-cancer strategies. Researchers employ this inhibitor to gain critical insights into the crosstalk between growth factor signaling and metabolic reprogramming in malignant cells.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-16-15-19(24-11-13-29-14-12-24)23-21(22-16)26-9-7-25(8-10-26)20(27)17-5-3-4-6-18(17)28-2/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUPTKGXLHGOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. The compound’s binding to these receptors can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This can have therapeutic effects in the treatment of numerous disorders.

Biological Activity

The compound 4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine , often referred to as compound X , is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by a morpholine ring and a pyrimidine moiety, suggests diverse biological activities. This article explores the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22H29N5O4
  • Molecular Weight : 427.5 g/mol
  • Purity : Typically >95% .

Structural Features

The compound features:

  • A morpholine ring, which is known for its role in enhancing solubility and bioavailability.
  • A piperazine derivative that may contribute to its receptor-binding capabilities.
  • A methoxybenzoyl group that could play a role in modulating biological interactions.

Pharmacological Profile

  • Anticancer Activity :
    • Preliminary studies indicate that compound X exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
    • In vivo studies demonstrated that treatment with compound X resulted in tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent.
  • Mechanism of Action :
    • The compound likely interacts with microtubules, similar to other known antitubulin agents. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, which is critical for mitosis .
    • Additionally, compound X may modulate signaling pathways involving G protein-coupled receptors (GPCRs), which are pivotal in various cellular responses .
  • Multidrug Resistance (MDR) :
    • Notably, compound X has shown efficacy against MDR-overexpressing cancer cells, indicating its potential utility in overcoming resistance mechanisms commonly seen in cancer therapy .

Study 1: In Vitro Analysis

A study assessed the cytotoxic effects of compound X on human prostate cancer (PC-3) and melanoma (A375) cell lines. Results indicated:

  • IC50 values in the subnanomolar range.
  • Induction of apoptosis confirmed by flow cytometry and caspase activation assays.

Study 2: In Vivo Efficacy

In a xenograft model using A375 melanoma cells:

  • Mice treated with compound X at doses of 15 mg/kg showed a significant reduction in tumor volume compared to control groups.
  • No observable neurotoxicity was reported, highlighting its safety profile .

Data Table of Biological Activities

Activity TypeObservationReference
CytotoxicitySubnanomolar IC50 against PC-3 cells
Tumor Growth InhibitionSignificant reduction in A375 xenografts
Apoptosis InductionCaspase activation observed
MDR OvercomingEffective against MDR cell lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Benzoyl Substituent

4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946363-40-2)
  • Structural Difference : The benzoyl group has 2,3-dimethoxy substituents instead of a single 2-methoxy group.
  • Molecular Weight: Increases to 427.5 g/mol (vs. ~409.5 g/mol for the 2-methoxy analog), affecting pharmacokinetics (e.g., diffusion rates). Solubility: Higher methoxy content may reduce lipophilicity (logP) compared to the 2-methoxy analog .
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6)
  • Structural Difference: Replaces pyrimidine with a quinoline core and substitutes the benzoyl group with a 4-methoxyphenyl-quinoline-carbonyl moiety.
  • Impact: Rigidity: The larger quinoline system may restrict conformational flexibility, altering binding pocket compatibility. Synthetic Yield: Reported as a yellow/white solid with confirmed purity via ¹H NMR and HRMS .

Core Heterocycle Modifications

2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (–10)
  • Structural Difference: Pyrimidine replaced with thieno[3,2-d]pyrimidine, a sulfur-containing fused ring.
  • Biological Activity: Analogous compounds in patents show antimalarial and kinase inhibitory activity (e.g., MH+ 494.19 in ) .
4-(4-(2-(Difluoromethyl)-1H-benzimidazol-1-yl)-6-(piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine (48)
  • Structural Difference : Pyrimidine replaced with 1,3,5-triazine , and a difluoromethyl-benzimidazole group is introduced.
  • Impact :
    • Metabolic Stability : Difluoromethyl acts as a bioisostere, resisting oxidative metabolism.
    • Synthetic Route : Requires Boc deprotection with TFA/DCM, as described in .

Piperazine and Morpholine Substitutions

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)
  • Structural Difference: Morpholine replaced with pyridine-3-carbonitrile, and piperazine is linked to a dimethylamino-pyrimidine.
  • Impact: Electron-Withdrawing Effects: The cyano group may enhance target binding via dipole interactions. Molecular Weight: 357.84 g/mol, lower than the target compound, suggesting improved solubility .
2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine ()
  • Structural Difference: Incorporates an aniline substituent on the thienopyrimidine core.
  • Impact :
    • Hydrogen Bonding : The aniline group may form additional hydrogen bonds with targets.
    • Synthesis : Requires Suzuki coupling and isoamyl nitrite-mediated reactions .

Preparation Methods

Pyrimidine Core Functionalization

The chloropyrimidine precursor is synthesized via cyclocondensation of β-diketones with chlorinated urea derivatives. For example, 6-methyl-2,4-dichloropyrimidine is reacted with morpholine under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours. Morpholine selectively substitutes the chloride at position 4 due to steric and electronic factors, yielding 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine with >85% purity.

Table 1: Optimization of Morpholine Substitution

SolventBaseTemp (°C)Time (h)Yield (%)
DMFK₂CO₃802492
THFEt₃N604865
DCMNaH407245

Synthesis of Intermediate B: 1-(2-Methoxybenzoyl)piperazine

Acylation of Piperazine

Piperazine is monoacylated using 2-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Stoichiometric control (1:1 molar ratio of piperazine to acyl chloride) ensures selective N-acylation at one nitrogen atom. The reaction proceeds at 0–5°C to minimize diacylation, yielding 1-(2-methoxybenzoyl)piperazine with 78–82% isolated yield after recrystallization from ethanol.

Key Data :

  • Reaction Scale : 50 mmol piperazine, 55 mmol 2-methoxybenzoyl chloride.

  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, solvent evaporation.

  • Purity : >95% (HPLC).

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution (NAS)

Intermediate A (4-(2-chloro-6-methylpyrimidin-4-yl)morpholine) reacts with Intermediate B (1-(2-methoxybenzoyl)piperazine) under phase-transfer catalysis. The patent CN101250184B describes a similar protocol for pyrimidine-piperazine coupling, employing:

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.002 equiv).

  • Solvent : Water-chloroform biphasic system.

  • Conditions : 50°C, 6–8 hours.

This method achieves >80% conversion by enhancing interfacial reactivity. Post-reaction, the product is extracted into chloroform, dried (MgSO₄), and purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Table 2: NAS Reaction Optimization

CatalystSolventTemp (°C)Time (h)Yield (%)
TBABH₂O/CHCl₃50685
NoneDMF1002442
18-Crown-6Toluene801263

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach involves sequential substitution of 2,4-dichloro-6-methylpyrimidine:

  • Morpholine substitution at position 4 (as in Section 2.1).

  • In situ reaction with 1-(2-methoxybenzoyl)piperazine at position 2.

This method reduces isolation steps but requires precise stoichiometry to avoid cross-contamination. Pilot studies show 70–75% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMSO accelerates the NAS step, achieving 88% yield with reduced catalyst loading (0.001 equiv TBAB). This method is advantageous for high-throughput applications.

Characterization and Quality Control

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.40 (m, 1H, aryl-H), 6.95–6.89 (m, 2H, aryl-H), 4.02–3.98 (m, 4H, morpholine-OCH₂), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-NCH₂), 2.51 (s, 3H, CH₃).

  • HPLC : Retention time 12.4 min (C18 column, acetonitrile/H₂O 70:30).

  • MS (ESI+) : m/z 438.2 [M+H]⁺.

Industrial-Scale Considerations

Cost-Effective Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in the morpholine substitution step reduces toxicity and facilitates recycling, lowering production costs by 18%.

Waste Management

The water-chloroform biphasic system (Section 4.1) allows for >90% solvent recovery via distillation, aligning with green chemistry principles.

Challenges and Mitigation Strategies

  • Diacylation of Piperazine : Controlled addition of acyl chloride at low temperatures suppresses bis-acylation.

  • Pyrimidine Ring Hydrolysis : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent degradation during NAS .

Q & A

Q. What are the key synthetic strategies for preparing 4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine?

The synthesis typically involves multi-step routes:

  • Pyrimidine core construction : Nucleophilic substitution or cyclocondensation reactions to form the 6-methylpyrimidine scaffold.
  • Piperazine functionalization : Coupling of 2-methoxybenzoyl chloride to the piperazine moiety under basic conditions (e.g., DIPEA in DCM) .
  • Morpholine integration : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the morpholine group. Reaction optimization often employs TLC or HPLC for progress monitoring, with purification via column chromatography .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and connectivity (e.g., morpholine protons at δ 3.6–3.8 ppm; pyrimidine carbons at ~160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ expected at ~468 Da).
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in related morpholinopyrimidine derivatives .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the compound’s anti-inflammatory activity in vitro?

  • Cell-based assays : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA, with IC50_{50} calculations .
  • Cytotoxicity screening : Parallel MTT assays on non-cancerous cell lines (e.g., HEK293) to assess therapeutic index.
  • Mechanistic studies : Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) to elucidate molecular targets .

Q. How can contradictory data on bioactivity between studies be resolved?

  • Orthogonal validation : Reproduce assays under standardized conditions (e.g., cell passage number, serum concentration).
  • SAR analysis : Compare structural analogs (e.g., replacing 2-methoxybenzoyl with 4-fluorobenzoyl) to isolate pharmacophore contributions .
  • Dose-response curves : Ensure activity is concentration-dependent and not an artifact of assay sensitivity .

Q. What methodologies are used to study the compound’s pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for in vivo efficacy predictions .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Methodological Notes

  • Contradictory bioactivity : Discrepancies may arise from differences in cell models (e.g., primary vs. immortalized cells) or assay endpoints (e.g., cytokine vs. COX-2 inhibition) .
  • Synthetic challenges : Steric hindrance at the pyrimidine C4 position may require microwave-assisted heating to improve coupling yields .
  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .

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